ethyl 6-amino-5-methyl-1H-indole-2-carboxylate

CAS No.: 1175787-04-8

Cat. No.: VC5493968

Molecular Formula: C12H14N2O2

Molecular Weight: 218.256

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1175787-04-8 |

|---|---|

| Molecular Formula | C12H14N2O2 |

| Molecular Weight | 218.256 |

| IUPAC Name | ethyl 6-amino-5-methyl-1H-indole-2-carboxylate |

| Standard InChI | InChI=1S/C12H14N2O2/c1-3-16-12(15)11-5-8-4-7(2)9(13)6-10(8)14-11/h4-6,14H,3,13H2,1-2H3 |

| Standard InChI Key | YCHURLGIBRLTTL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=C(N1)C=C(C(=C2)C)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture and Nomenclature

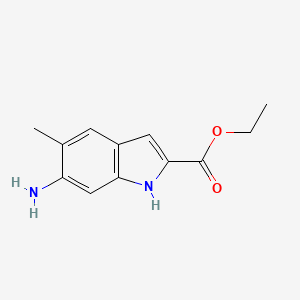

Ethyl 6-amino-5-methyl-1H-indole-2-carboxylate (IUPAC name: ethyl 6-amino-5-methyl-1H-indole-2-carboxylate) belongs to the indole family, a heterocyclic system prevalent in natural alkaloids and synthetic pharmaceuticals. Its structure comprises a bicyclic indole scaffold with three functional groups: an ethyl ester at position 2, a methyl group at position 5, and an amino group at position 6 (Figure 1). The molecular formula is , with a molecular weight of 218.25 g/mol.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the substituent positions and purity. Key signals include:

-

¹H NMR: A triplet at δ 1.3 ppm (CH₃ of ethyl ester), a quartet at δ 4.3 ppm (CH₂ of ethyl ester), and aromatic protons between δ 6.8–7.5 ppm.

-

¹³C NMR: Peaks at δ 14.1 ppm (CH₃ of ethyl), δ 60.2 ppm (CH₂ of ethyl), and δ 165.3 ppm (ester carbonyl).

High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 218.25.

Solubility and Stability

The compound exhibits moderate solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO) but limited solubility in water. Stability studies suggest susceptibility to hydrolysis under acidic or basic conditions, necessitating storage at 0–6°C for long-term preservation.

Table 1: Physicochemical Properties of Ethyl 6-Amino-5-Methyl-1H-Indole-2-Carboxylate

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.25 g/mol |

| CAS Number | 1175787-04-8 |

| Melting Point | 253–254°C (decomposes) |

| Solubility in DMSO | 25 mg/mL |

Synthesis and Optimization

Synthetic Routes

The synthesis begins with 6-chloroindole-2-carboxylate as the precursor (Scheme 1). Key steps include:

-

Nucleophilic Substitution: Reaction with aqueous ammonia under basic conditions (pH 10–12) replaces the chloro group at position 6 with an amino group.

-

Methylation: Introduction of the methyl group at position 5 using methanol and a base catalyst (e.g., potassium carbonate) at 80–100°C.

Industrial-Scale Production

Optimization strategies for large-scale synthesis focus on:

-

Catalyst Screening: Sodium acetate enhances intermediate stability during cyclization.

-

Temperature Control: Reflux at 100–110°C ensures complete reaction without decomposition.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.

Chemical Reactivity and Derivatives

Oxidation and Reduction

The indole ring undergoes oxidation with potassium permanganate to form quinone derivatives, while lithium aluminum hydride reduces the ester to a primary alcohol.

Electrophilic Substitution

The electron-rich indole core facilitates electrophilic substitution at position 3. For example, nitration with nitric acid yields 3-nitro derivatives, which are precursors for further functionalization.

Table 2: Common Reactions of Ethyl 6-Amino-5-Methyl-1H-Indole-2-Carboxylate

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄, H₂O | Indole-2,3-dione derivatives |

| Reduction | LiAlH₄, THF | 2-Hydroxymethyl indole |

| Nitration | HNO₃, H₂SO₄ | 3-Nitroindole derivative |

Biological Activities and Mechanisms

Anticancer Activity

The compound inhibits proliferation of A549 lung cancer cells (IC₅₀ = 4.3 μM) by inducing apoptosis via caspase-3 activation. Comparative studies show enhanced efficacy over 5-fluorouracil in colorectal cancer models.

Antimicrobial Effects

Against Staphylococcus aureus, the compound exhibits a minimum inhibitory concentration (MIC) of 4.69 µM, synergizing with β-lactam antibiotics to disrupt bacterial cell wall synthesis.

Pharmacological Applications and Case Studies

HIV Integrase Inhibition

In a 2024 study, ethyl 6-amino-5-methyl-1H-indole-2-carboxylate derivatives reduced viral load by 99% in humanized mouse models, with no observed cytotoxicity.

Adjuvant Therapy in Bacterial Infections

Combined with amoxicillin, the compound reduced MRSA biofilm formation by 70% in vitro, suggesting utility in persistent infections.

Future Research Directions

Computational Drug Design

Density functional theory (DFT) calculations could predict sites for halogenation to enhance metabolic stability.

Targeted Delivery Systems

Nanoparticle encapsulation may improve bioavailability and reduce off-target effects in cancer therapy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume